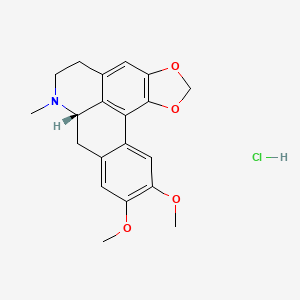
Dicentrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicentrine hydrochloride is an aporphinic alkaloid derived from various plant species, particularly those in the Lauraceae family, such as Lindera megaphylla . This compound has garnered attention due to its diverse pharmacological properties, including antinociceptive and potential anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicentrine hydrochloride typically involves the following steps:
Formation of the Aporphine Skeleton: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.
Hydrochloride Formation: The final step involves the conversion of dicentrine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction from Natural Sources: Plants like Lindera megaphylla are harvested, and dicentrine is extracted using solvents.
Chemical Synthesis: Large-scale chemical synthesis following the steps mentioned above, optimized for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated dicentrine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antinociceptive properties, which could make it a candidate for pain management therapies.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other bioactive compounds.
Mechanism of Action
Dicentrine hydrochloride exerts its effects through several mechanisms:
Comparison with Similar Compounds
Boldine: Another aporphinic alkaloid with similar pharmacological properties.
Glaucine: Known for its anti-inflammatory and antitussive effects.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
Uniqueness of Dicentrine Hydrochloride: this compound is unique due to its specific combination of antinociceptive and potential anti-tumor activities, which are not commonly found together in other aporphinic alkaloids. Its ability to act on TRPA1 channels also distinguishes it from other similar compounds .
Properties
CAS No. |
5742-03-0 |
|---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1 |
InChI Key |
KEPNLLUUOISJKZ-UQKRIMTDSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
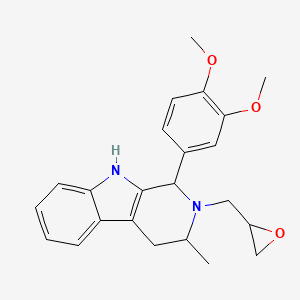
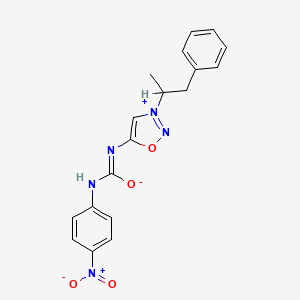

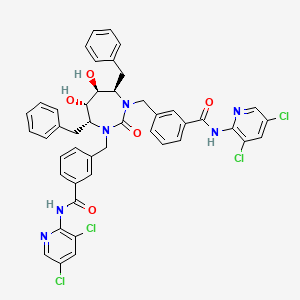
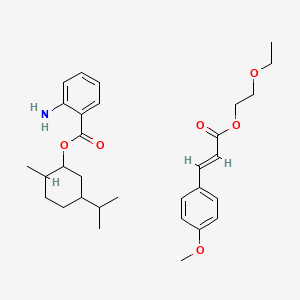
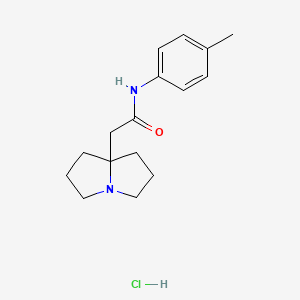
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
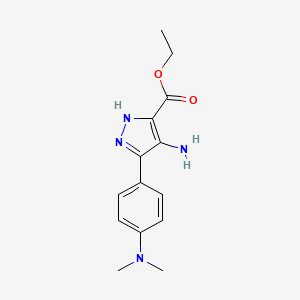
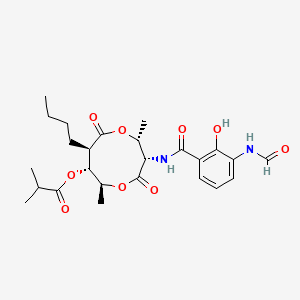
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
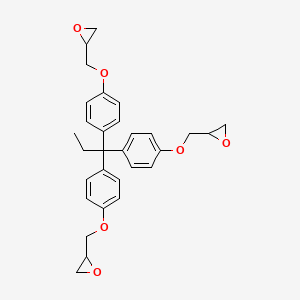
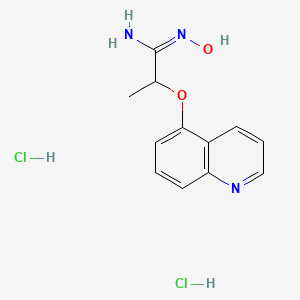
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
